2-(4-Nitrophenylazo)chromotropic acid
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Overview
Description
2-(4-Nitrophenylazo)chromotropic acid, also known as Chromotrope 2B or Acid Red 176, is a synthetic azo dye. It is widely used in various scientific and industrial applications due to its vibrant color and chemical properties. The compound has the molecular formula C16H9N3Na2O10S2 and a molecular weight of 513.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenylazo)chromotropic acid typically involves the diazotization of 4-nitroaniline followed by coupling with chromotropic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenylazo)chromotropic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Amines such as 4-nitroaniline and chromotropic acid derivatives.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
2-(4-Nitrophenylazo)chromotropic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of various metal ions.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the manufacturing of dyes, pigments, and as a colorant in various products
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenylazo)chromotropic acid involves its ability to form complexes with metal ions and interact with biological molecules. The azo bond and nitro group play crucial roles in its reactivity and binding properties. The compound can undergo various chemical transformations, leading to its diverse applications in different fields .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenylazo)chromotropic acid disodium salt
- Chromotrope 2R
- Acid Red 87
Uniqueness
This compound stands out due to its specific azo structure and the presence of the nitro group, which imparts unique chemical properties. Its ability to form highly colored complexes makes it particularly valuable in analytical and industrial applications .
Properties
CAS No. |
4682-47-7 |
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Molecular Formula |
C16H11N3O10S2 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11N3O10S2/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23/h1-7,20-21H,(H,24,25,26)(H,27,28,29) |
InChI Key |
UFCRMQZBTRPTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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